N-(13-Methyltetradecyl)acetamide

Overview

Description

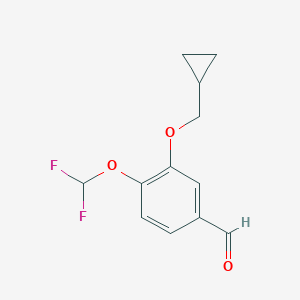

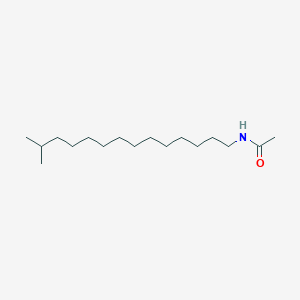

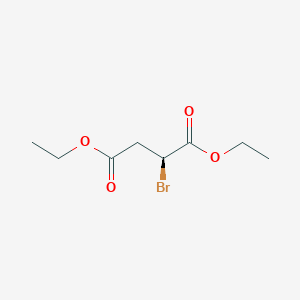

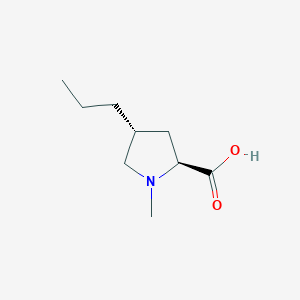

N-(13-Methyltetradecyl)acetamide is an organic compound with the molecular formula C17H35NO and a molecular weight of 269.47 g/mol . . This compound is characterized by its long alkyl chain and an amide functional group, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of N-(13-Methyltetradecyl)acetamide typically involves the reaction of 13-methyltetradecanamine with acetic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization or chromatography to obtain the pure compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(13-Methyltetradecyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under strong oxidizing conditions.

Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of 13-methyltetradecanamine.

Scientific Research Applications

N-(13-Methyltetradecyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(13-Methyltetradecyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular membranes . The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

N-(13-Methyltetradecyl)acetamide can be compared with other similar compounds such as:

N-(14-Methylpentadecyl)acetamide: Similar structure but with a longer alkyl chain.

N-(12-Methyltetradecyl)acetamide: Similar structure but with a shorter alkyl chain.

N-(13-Methyltetradecyl)propionamide: Similar structure but with a different acyl group. These compounds share similar chemical properties but differ in their physical properties and specific applications.

Properties

IUPAC Name |

N-(13-methyltetradecyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLDBWWQKYLAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214537 | |

| Record name | N-(13-Methyltetradecyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64317-66-4 | |

| Record name | N-(13-Methyltetradecyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64317-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(13-Methyltetradecyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064317664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(13-Methyltetradecyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capsiamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Capsi-amide and where is it found?

A1: Capsi-amide, chemically known as N-(13-Methyltetradecyl)acetamide, is a fatty acid amide found in certain varieties of Capsicum annuum L., the plant species that includes chili peppers. [, ] It was first identified as a new acid amide within the fruit. [] While not as well-known as the pungent capsaicinoids also found in chili peppers, research on its distribution and potential bioactivity is ongoing.

Q2: How does the distribution of Capsi-amide vary within Capsicum annuum L. varieties?

A2: Research indicates that the presence and concentration of Capsi-amide can differ significantly between varieties of Capsicum annuum L. [] This suggests that specific cultivars might be selectively bred or chosen for higher levels of this compound if desired for research or potential applications.

Q3: Does Capsi-amide share the same pungent properties as capsaicinoids like capsaicin?

A3: Unlike capsaicin and dihydrocapsaicin, which are known for their pungency, Capsi-amide is considered a non-pungent compound. [] This distinction is important as it suggests different potential biological activities and applications compared to its pungent counterparts in chili peppers.

Q4: Has Capsi-amide shown any potential for interacting with pain pathways like capsaicin?

A4: While capsaicin is known to interact with pain receptors, a study investigating the effects of intra-arterially administered compounds on pain response in guinea pigs and cats found that Capsi-amide did not demonstrate an ability to suppress nociceptive responses induced by either capsaicin or bradykinin. [] This suggests that Capsi-amide might not share the same mechanisms of action on pain pathways as capsaicin.

Q5: What other compounds are found alongside Capsi-amide in Capsicum annuum L.?

A5: Research has identified several other constituents present in Capsicum annuum L. alongside Capsi-amide. [, ] This co-occurrence of various compounds underscores the complex chemical profile of this plant species and highlights the need for further investigation into potential synergistic or antagonistic effects between these compounds.

Q6: What analytical techniques have been used to identify and characterize Capsi-amide?

A6: Early research utilized techniques such as thin-layer chromatography and gas chromatography to initially identify and isolate Capsi-amide from Capsicum annuum L. [] The structural elucidation of the compound was achieved through methods like infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy. []

Q7: Are there any known endophytes that produce Capsi-amide?

A7: Currently, there is no scientific literature indicating the production of Capsi-amide by endophytic fungi. While a study identified 13 bioactive metabolites from the endophyte Botryodiplodia theobromae Pat. isolated from Dracaena draco L., Capsi-amide was not among the compounds reported. [] This suggests that the biosynthesis of Capsi-amide might be specific to Capsicum annuum L. or other yet to be discovered plant sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol](/img/structure/B133270.png)

![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)

![2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B133289.png)